molecular formula C33H38P2 B13810602 Bis(bis(3,4-dimethylphenyl)phosphino)methane

Bis(bis(3,4-dimethylphenyl)phosphino)methane

Cat. No.: B13810602
M. Wt: 496.6 g/mol
InChI Key: WRANDSGJMDSTBS-UHFFFAOYSA-N
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Description

BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]METHANE is a phosphine ligand known for its application in various chemical reactions, particularly in catalysis. This compound is characterized by its two phosphine groups attached to a central methane molecule, each phosphine group being further substituted with two 3,5-dimethylphenyl groups. Its molecular formula is C44H44P2, and it has a molecular weight of 634.78 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]METHANE typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a common method . This reaction is usually carried out under inert conditions to prevent oxidation and hydrolysis of the phosphine groups.

Industrial Production Methods

Industrial production of BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]METHANE follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in a solid state and stored under inert gas to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]METHANE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and various electrophiles for substitution reactions. The reactions are typically carried out under inert conditions to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in coupling reactions, the products are often biaryl compounds, while oxidation reactions yield phosphine oxides .

Scientific Research Applications

BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]METHANE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]METHANE exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphine groups coordinate with metal centers, facilitating various catalytic cycles. The molecular targets include transition metal complexes, and the pathways involved are typically those related to catalytic cycles in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]METHANE is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. These properties make it particularly effective in certain catalytic applications, offering advantages over other phosphine ligands in terms of selectivity and reactivity .

Properties

Molecular Formula

C33H38P2

Molecular Weight

496.6 g/mol

IUPAC Name

bis(3,4-dimethylphenyl)phosphanylmethyl-bis(3,4-dimethylphenyl)phosphane

InChI

InChI=1S/C33H38P2/c1-22-9-13-30(17-26(22)5)34(31-14-10-23(2)27(6)18-31)21-35(32-15-11-24(3)28(7)19-32)33-16-12-25(4)29(8)20-33/h9-20H,21H2,1-8H3

InChI Key

WRANDSGJMDSTBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)P(CP(C2=CC(=C(C=C2)C)C)C3=CC(=C(C=C3)C)C)C4=CC(=C(C=C4)C)C)C

Origin of Product

United States

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